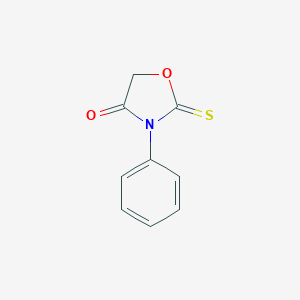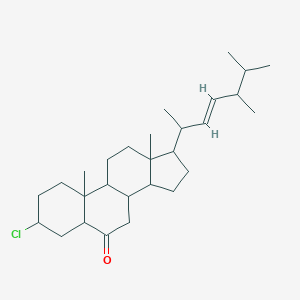![molecular formula C23H19NO B303322 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one, also known as DPC or DPC 423, is a synthetic compound that belongs to the class of cycloheptapyrrole derivatives. DPC has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system.
Wirkmechanismus
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one acts as a sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. This activation leads to a variety of downstream effects, including the modulation of calcium signaling, the regulation of ion channels, and the activation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a variety of biochemical and physiological effects. For example, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have a relatively low toxicity profile, making it a potentially useful tool for studying the sigma-1 receptor in vivo. However, one limitation of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is its relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one. One area of interest is the potential use of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one as a therapeutic agent for the treatment of various neurological disorders, such as depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one and its downstream effects on cellular signaling pathways. Finally, the development of more potent and selective sigma-1 receptor agonists may provide new tools for studying the role of the sigma-1 receptor in various physiological processes.
Synthesemethoden
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrrole with benzaldehyde, followed by a series of reactions that lead to the formation of the cycloheptapyrrole ring. The final step involves the addition of a phenyl group to the cycloheptapyrrole ring to form 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system. Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a high affinity for the sigma-1 receptor, which is involved in regulating a variety of physiological processes, including pain perception, mood, and cognition.
Eigenschaften
Produktname |
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one |
|---|---|
Molekularformel |
C23H19NO |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1,3-dimethyl-5,7-diphenyl-2H-cyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C23H19NO/c1-15-19-13-21(17-9-5-3-6-10-17)23(25)22(14-20(19)16(2)24-15)18-11-7-4-8-12-18/h3-14,24H,1-2H3 |
InChI-Schlüssel |
LCMWJALRSSAJJI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)


![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)
